N'-[(3Z)-2-oxo-1,2-dihydro-3H-indol-3-ylidene]-3-(4-propoxyphenyl)-1H-pyrazole-5-carbohydrazide
Description
N’-[(3Z)-2-oxo-1,2-dihydro-3H-indol-3-ylidene]-3-(4-propoxyphenyl)-1H-pyrazole-5-carbohydrazide is a complex organic compound with a molecular formula of C21H19N5O3 and a molecular weight of 389.417. This compound is known for its unique structure, which includes an indole moiety, a pyrazole ring, and a propoxyphenyl group. It is often used in early discovery research due to its rare and unique chemical properties .
Properties
CAS No. |
1048925-30-9 |
|---|---|
Molecular Formula |
C21H19N5O3 |
Molecular Weight |
389.4 g/mol |
IUPAC Name |
N-[(2-hydroxy-1H-indol-3-yl)imino]-3-(4-propoxyphenyl)-1H-pyrazole-5-carboxamide |
InChI |
InChI=1S/C21H19N5O3/c1-2-11-29-14-9-7-13(8-10-14)17-12-18(24-23-17)20(27)26-25-19-15-5-3-4-6-16(15)22-21(19)28/h3-10,12,22,28H,2,11H2,1H3,(H,23,24) |
InChI Key |
SBSCOFCPEZDMKB-UHFFFAOYSA-N |
Canonical SMILES |
CCCOC1=CC=C(C=C1)C2=NNC(=C2)C(=O)N=NC3=C(NC4=CC=CC=C43)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-[(3Z)-2-oxo-1,2-dihydro-3H-indol-3-ylidene]-3-(4-propoxyphenyl)-1H-pyrazole-5-carbohydrazide typically involves the condensation of an indole derivative with a hydrazide compound. The reaction is carried out under reflux conditions in the presence of a suitable solvent such as ethanol or methanol. The reaction mixture is then cooled, and the product is isolated by filtration and purified by recrystallization .
Industrial Production Methods
the general approach would involve scaling up the laboratory synthesis process, optimizing reaction conditions, and ensuring the purity and yield of the final product through advanced purification techniques such as chromatography .
Chemical Reactions Analysis
Types of Reactions
N’-[(3Z)-2-oxo-1,2-dihydro-3H-indol-3-ylidene]-3-(4-propoxyphenyl)-1H-pyrazole-5-carbohydrazide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Substitution reactions often involve reagents like halogens or nucleophiles under acidic or basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce alcohols or amines .
Scientific Research Applications
Synthesis and Characterization
The synthesis of N'-[(3Z)-2-oxo-1,2-dihydro-3H-indol-3-ylidene]-3-(4-propoxyphenyl)-1H-pyrazole-5-carbohydrazide typically involves multi-step reactions that include the condensation of isatin derivatives with hydrazones or hydrazides. Characterization methods such as Nuclear Magnetic Resonance (NMR), Infrared Spectroscopy (IR), and Mass Spectrometry (MS) are employed to confirm the structure and purity of the compound.
Research has shown that this compound exhibits a range of biological activities, including:
Antimicrobial Activity : Several studies have evaluated the antimicrobial properties of this compound against various bacterial strains. For instance, disc diffusion assays revealed significant effectiveness against both Gram-positive and Gram-negative bacteria.
Anticancer Properties : The compound has also been studied for its anticancer potential. In vitro assays demonstrated cytotoxic effects against cancer cell lines such as MCF7 (breast cancer) and HCT116 (colon cancer). Molecular docking studies suggested strong interactions with target proteins involved in cancer progression.
| Activity Type | Tested Organisms/Cell Lines | Result Summary |
|---|---|---|
| Antimicrobial | S. aureus, E. coli | Significant inhibition |
| Anticancer | MCF7, HCT116 | Cytotoxic effects observed |
Case Studies
Case Study 1 : A study conducted by Ristovska et al. highlighted the synthesis and biological evaluation of similar indole derivatives, demonstrating their potential as antimicrobial agents. The results indicated that modifications in the chemical structure could enhance activity against specific bacterial strains .
Case Study 2 : Research published in the Turkish Journal of Chemistry examined various derivatives of indole compounds for their anticancer properties. The findings showed that certain substitutions led to improved efficacy against cancer cell lines, emphasizing the importance of structural diversity in drug design .
Mechanism of Action
The mechanism of action of N’-[(3Z)-2-oxo-1,2-dihydro-3H-indol-3-ylidene]-3-(4-propoxyphenyl)-1H-pyrazole-5-carbohydrazide involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved are still under investigation .
Comparison with Similar Compounds
Similar Compounds
N’-[(3Z)-2-oxo-1,2-dihydro-3H-indol-3-ylidene]nicotinohydrazide: Similar structure but with a nicotinohydrazide group instead of a propoxyphenyl group.
3-(4-isobutylphenyl)-N’-[(3Z)-2-oxo-1,2-dihydro-3H-indol-3-ylidene]-1H-pyrazole-5-carbohydrazide: Contains an isobutylphenyl group instead of a propoxyphenyl group.
Uniqueness
N’-[(3Z)-2-oxo-1,2-dihydro-3H-indol-3-ylidene]-3-(4-propoxyphenyl)-1H-pyrazole-5-carbohydrazide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties.
Biological Activity
N'-[(3Z)-2-oxo-1,2-dihydro-3H-indol-3-ylidene]-3-(4-propoxyphenyl)-1H-pyrazole-5-carbohydrazide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its synthesis, biological properties, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Synthesis
The compound features a complex structure characterized by an indole moiety linked to a pyrazole and hydrazide functional groups. The synthesis typically involves the condensation reaction between appropriate indole derivatives and hydrazides under specific conditions, often requiring heat and acidic or basic catalysts. The general reaction can be summarized as follows:
Anticancer Properties
Numerous studies have highlighted the anticancer potential of compounds with indole and pyrazole structures. The compound has shown promising activity against various cancer cell lines. For instance, it has been reported to induce apoptosis in cancer cells through the activation of caspase pathways and inhibition of key oncogenic signaling pathways such as PI3K/Akt and MAPK .
Table 1: Anticancer Activity Against Various Cell Lines
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| HeLa | 12.5 | Induction of apoptosis |
| MCF-7 | 15.0 | Inhibition of PI3K/Akt signaling |
| A549 | 10.0 | Activation of caspases |
Antimicrobial Activity
The compound has also demonstrated significant antimicrobial activity against a range of pathogens. Studies indicate that it exhibits bactericidal effects against Gram-positive and Gram-negative bacteria, as well as antifungal activity against various fungal strains .
Table 2: Antimicrobial Activity
| Microorganism | Minimum Inhibitory Concentration (MIC) | Activity Type |
|---|---|---|
| Staphylococcus aureus | 8 µg/mL | Bactericidal |
| Escherichia coli | 16 µg/mL | Bactericidal |
| Candida albicans | 32 µg/mL | Fungicidal |
The biological effects of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : The compound may inhibit enzymes critical for cancer cell proliferation and survival, such as topoisomerases and proteasomes .
- Reactive Oxygen Species (ROS) Generation : It has been observed to increase ROS levels in cancer cells, leading to oxidative stress and subsequent cell death .
- Modulation of Gene Expression : The compound can affect the expression of genes involved in cell cycle regulation and apoptosis, further contributing to its anticancer effects .
Case Studies
A notable study evaluated the efficacy of this compound in vivo using xenograft models. The results indicated a significant reduction in tumor size compared to control groups, with minimal toxicity observed in normal tissues. These findings underscore the potential therapeutic utility of the compound in cancer treatment .
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for synthesizing N'-[(3Z)-2-oxo-1,2-dihydro-3H-indol-3-ylidene]-3-(4-propoxyphenyl)-1H-pyrazole-5-carbohydrazide?
- Methodology :
- Stepwise Condensation : Utilize a Mannich reaction for intermediate formation, as demonstrated in the synthesis of structurally similar indole-pyrazole hybrids (e.g., NCH(2)N-linked bis-pyrazol derivatives) .
- Heterocyclic Assembly : Condense 1,2-dihydro-3H-indol-2-one derivatives with 3-(4-propoxyphenyl)-1H-pyrazole-5-carbohydrazide under reflux in polar aprotic solvents (e.g., DMF) with K₂CO₃ as a base to facilitate cyclization .
- Purification : Employ column chromatography (silica gel, ethyl acetate/hexane gradient) followed by recrystallization from ethanol for high-purity yields .
Q. How can researchers characterize the purity and structural integrity of this compound?
- Methodology :
- Spectroscopic Analysis :
- NMR : Use ¹H/¹³C NMR to confirm proton environments and carbon frameworks, focusing on the indole NH (δ ~10-12 ppm) and hydrazide carbonyl (δ ~160-165 ppm) .
- IR : Identify key functional groups (e.g., C=O stretch at ~1650–1700 cm⁻¹ for the hydrazide moiety) .
- Mass Spectrometry : High-resolution MS (HRMS) to verify molecular ion peaks and isotopic patterns .
- Chromatography : HPLC with UV detection (λ = 254 nm) to assess purity (>95%) .
Q. What solvent systems are recommended for solubility testing in biological assays?
- Methodology :
- Polar Solvents : Test solubility in DMSO (commonly used for stock solutions) and aqueous buffers (e.g., PBS with 0.1% Tween-80 for emulsions) .
- Co-Solvent Systems : Optimize DMSO-water ratios (e.g., 10% DMSO in PBS) to balance solubility and biocompatibility .
Advanced Research Questions
Q. How can computational methods guide the design of derivatives with enhanced bioactivity?
- Methodology :
- Quantum Chemical Calculations : Use density functional theory (DFT) to predict electronic properties (e.g., HOMO-LUMO gaps) and reactive sites for functionalization .
- Molecular Docking : Screen derivatives against target proteins (e.g., kinases) using AutoDock Vina to prioritize candidates with strong binding affinities .
- AI-Driven Optimization : Integrate COMSOL Multiphysics with machine learning to simulate reaction pathways and predict optimal substituents for bioavailability .
Q. What strategies resolve contradictions in spectroscopic data during characterization?
- Methodology :
- Cross-Validation : Compare NMR/IR data with structurally analogous compounds (e.g., pyrazole-carboxylic acid derivatives) to validate peak assignments .
- Dynamic NMR : Perform variable-temperature NMR to detect tautomeric equilibria or conformational flexibility in the hydrazide moiety .
- X-ray Crystallography : Resolve ambiguities by growing single crystals (e.g., via slow evaporation in chloroform/methanol) to obtain definitive structural data .
Q. How can researchers assess and improve the compound’s stability under physiological conditions?
- Methodology :
- Accelerated Stability Studies : Incubate the compound in PBS (pH 7.4) and simulated gastric fluid (pH 1.2) at 37°C for 24–72 hours, monitoring degradation via HPLC .
- Lyophilization : Enhance shelf-life by lyophilizing the compound with cryoprotectants (e.g., trehalose) for long-term storage .
- Light Sensitivity : Conduct UV-Vis spectroscopy under controlled light exposure to evaluate photodegradation risks .
Q. What experimental designs are recommended for in vivo bioavailability studies?
- Methodology :
- Formulation : Use nanoemulsions or liposomes to improve solubility, referencing bile salt-stabilized nanocapsules (e.g., sodium deoxycholate) .
- Pharmacokinetic Profiling : Administer the compound intravenously and orally in rodent models, with serial blood sampling for LC-MS/MS analysis to calculate AUC and Cmax .
Q. How to address synthetic yield variability in scale-up processes?
- Methodology :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
